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molecular formula C8H18O2Si B1274972 (tert-Butyldimethylsilyloxy)acetaldehyde CAS No. 102191-92-4

(tert-Butyldimethylsilyloxy)acetaldehyde

Cat. No. B1274972
M. Wt: 174.31 g/mol
InChI Key: MEBFFOKESLAUSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06750371B2

Procedure details

Solution 1 consisted of 108 g (0.610 mol) of 2-(tert-butyldimethylsilyloxy)ethanol and 5.8 g of 4-hydroxy-TEMPO in 400 ml of ethyl acetate. Flow rates: 48 l/h for solution 1, 30 l/h for solution 2. tert-Butyldimethylsilyloxyacetaldehyde was isolated by fractional distillation of the ethyl acetate phase. B.p.: 74-80° C. (22 mbar).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
Solution 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
108 g
Type
reactant
Reaction Step Three
Quantity
5.8 g
Type
reactant
Reaction Step Four
[Compound]
Name
solution 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
solution 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
400 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Si:1]([O:8][CH2:9][CH2:10][OH:11])([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].CC1(C)N(O)C(C)(C)CC(O)C1>C(OCC)(=O)C>[Si:1]([O:8][CH2:9][CH:10]=[O:11])([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Solution 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
108 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCCO
Step Four
Name
Quantity
5.8 g
Type
reactant
Smiles
CC1(CC(CC(N1O)(C)C)O)C
Step Five
Name
solution 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
solution 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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